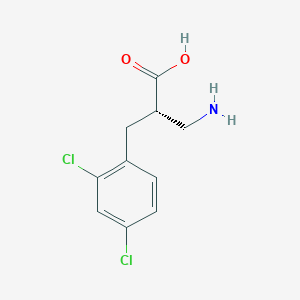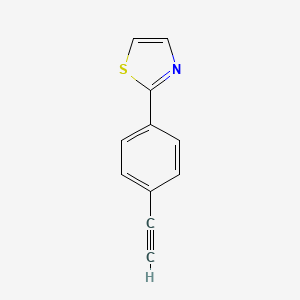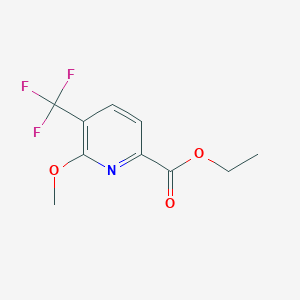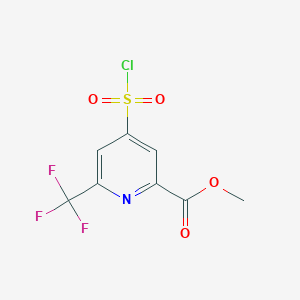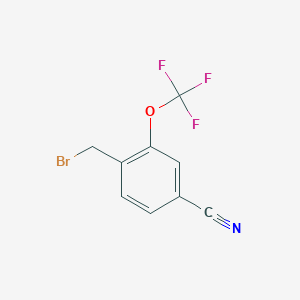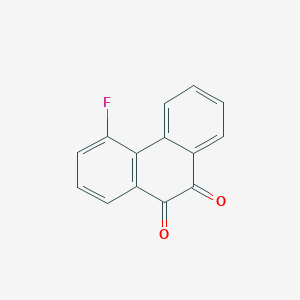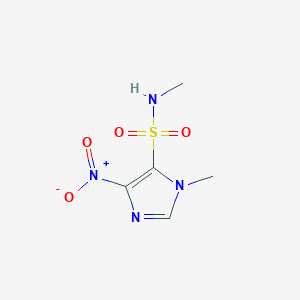
N,3-dimethyl-5-nitroimidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-5-nitroimidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation. One common method involves the reaction of 3,5-dimethylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
N,3-dimethyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the sulfonamide or nitro groups.
科学研究应用
N,3-dimethyl-5-nitroimidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,3-dimethyl-5-nitroimidazole-4-sulfonamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly useful in antimicrobial applications, where the compound targets and kills microbial cells.
相似化合物的比较
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial effects.
Secnidazole: Known for its use in treating bacterial vaginosis.
Uniqueness
N,3-dimethyl-5-nitroimidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and sulfonamide groups makes it a versatile compound for various applications.
属性
CAS 编号 |
6339-57-7 |
|---|---|
分子式 |
C5H8N4O4S |
分子量 |
220.21 g/mol |
IUPAC 名称 |
N,3-dimethyl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)7-3-8(5)2/h3,6H,1-2H3 |
InChI 键 |
MZDWYVODNKGSOE-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=C(N=CN1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


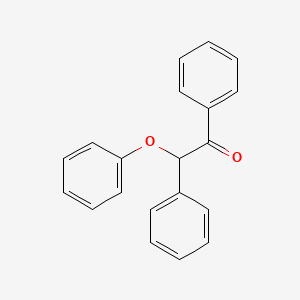
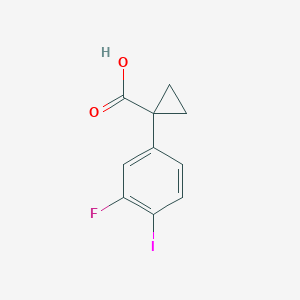
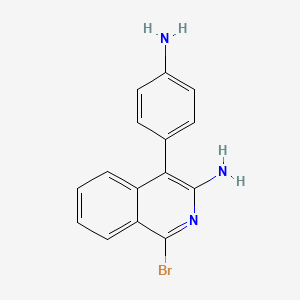
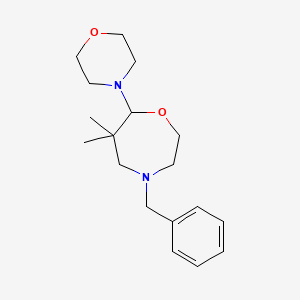
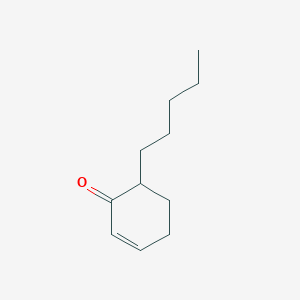
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
